4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, cyclic 1,3-diones, and 5-amino-pyrazole derivatives in the presence of a catalyst such as pyridine-2-carboxaldehyde. The reaction is carried out in ethanol at 60°C for a short duration (2-10 minutes), followed by cooling and precipitation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions using reagents like NaNH₂ (Sodium amide) or thiourea.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways .
Medicine
In medicinal chemistry, this compound and its derivatives are being investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the field of materials science.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-hydroxyphenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one
- 3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Uniqueness
Compared to similar compounds, 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to the presence of the bromophenyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H22BrN3O2 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H22BrN3O2/c1-24(2)12-17-20(18(29)13-24)19(14-8-10-15(25)11-9-14)21-22(26-17)27-28(23(21)30)16-6-4-3-5-7-16/h3-11,19,26-27H,12-13H2,1-2H3 |
InChI Key |
TTZOFSHYZBCAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1)C |
Origin of Product |
United States |
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